molecular formula C24H23N5O2S B2605113 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone CAS No. 894061-48-4

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone

Cat. No. B2605113
CAS RN: 894061-48-4
M. Wt: 445.54
InChI Key: KOLSYDZVADYLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C24H23N5O2S and its molecular weight is 445.54. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds with 1,2,4-triazole derivatives have been studied for their potential as anticancer agents. They can interact with various biological targets and may inhibit the proliferation of cancer cells. For example, some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .

Antimicrobial Properties

The 1,2,4-triazole ring is known to possess antimicrobial properties. It can be synthesized into various derivatives that may act against a broad spectrum of bacteria and fungi, potentially leading to new treatments for infectious diseases .

Analgesic and Anti-inflammatory Uses

Derivatives of 1,2,4-triazole have been explored for their analgesic and anti-inflammatory effects. These compounds could be developed into drugs that help alleviate pain and reduce inflammation in conditions like arthritis .

Antioxidant Effects

Triazole derivatives can also serve as antioxidants. They may protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .

Enzyme Inhibition

The triazole ring can be designed to inhibit specific enzymes, such as aromatase, which is involved in the biosynthesis of estrogens. Inhibitors of this enzyme are used in the treatment of estrogen-dependent cancers .

Antiviral Activity

The structural flexibility of the triazole ring allows for the creation of compounds that could inhibit viral replication. This makes them candidates for antiviral drug development .

Molecular Docking Studies

Molecular docking studies of triazole derivatives can provide insights into their interaction with biological targets. This is crucial for drug design and understanding the mechanism of action at the molecular level .

Pharmacokinetic Enhancements

Incorporating the triazole ring into pharmaceutical compounds can improve their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, which are essential for effective drug development .

Mechanism of Action

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2S/c1-2-31-19-11-9-17(10-12-19)20-13-14-22-25-26-24(29(22)27-20)32-16-23(30)28-15-5-7-18-6-3-4-8-21(18)28/h3-4,6,8-14H,2,5,7,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLSYDZVADYLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N4CCCC5=CC=CC=C54)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone

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